molecular formula C7H11N B14624761 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene CAS No. 55590-26-6

7-Methyl-7-azabicyclo[2.2.1]hept-2-ene

Cat. No.: B14624761
CAS No.: 55590-26-6
M. Wt: 109.17 g/mol
InChI Key: KQQWWXIMBLYXKO-UHFFFAOYSA-N
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Description

7-Methyl-7-azabicyclo[221]hept-2-ene is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to NaH-mediated intramolecular cyclization . Another approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this method often yields lower quantities .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound in larger quantities for research and specialized applications .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to act as a nucleophile, participating in various chemical reactions. Its bicyclic structure also enables it to fit into specific enzyme active sites, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7-azabicyclo[2.2.1]hept-2-ene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

55590-26-6

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

7-methyl-7-azabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H11N/c1-8-6-2-3-7(8)5-4-6/h2-3,6-7H,4-5H2,1H3

InChI Key

KQQWWXIMBLYXKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C=C2

Origin of Product

United States

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